3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Catalog No.
S704360
CAS No.
10469-09-7
M.F
C6HCl4NO2
M. Wt
260.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5,6-Tetrachloropyridine-2-carboxylic acid

CAS Number

10469-09-7

Product Name

3,4,5,6-Tetrachloropyridine-2-carboxylic acid

IUPAC Name

3,4,5,6-tetrachloropyridine-2-carboxylic acid

Molecular Formula

C6HCl4NO2

Molecular Weight

260.9 g/mol

InChI

InChI=1S/C6HCl4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13)

InChI Key

GXFRQLQUKBSYQL-UHFFFAOYSA-N

SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)Cl

Synonyms

Tetrachloro-2-pyridinecarboxylic Acid; Tetrachloro-2-picolinic Acid; 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid; 3,4,5,6-Tetrachloropicolinic Acid;

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)Cl

The exact mass of the compound 3,4,5,6-Tetrachloropyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4,5,6-Tetrachloropyridine-2-carboxylic acid (CAS: 10469-09-7), also known as tetrachloropicolinic acid, is a fully chlorinated, crystalline solid derivative of picolinic acid. It functions as a key, high-purity intermediate and raw material, particularly in the synthesis of agrochemicals like herbicides. Its notable properties include a high melting point of 210-214 °C and defined solubility in organic solvents such as DMSO and methanol, while being insoluble in water, which are critical attributes for industrial synthesis and process design.

Substituting this compound with close analogs often leads to significant process inefficiencies and yield loss. Using its direct downstream product, the herbicide 4-amino-3,5,6-trichloropicolinic acid (Picloram), is not viable for syntheses requiring reactions at the 4-position. Procuring crude mixtures or waste streams from Picloram production introduces isomeric impurities that complicate purification and can generate unwanted byproducts, whereas using the isolated, >95% pure acid ensures feedstock consistency. Starting with a less functionalized precursor like pentachloropyridine would necessitate developing and validating an additional, potentially low-yielding carboxylation step. Therefore, for direct, high-yield synthesis pathways, 3,4,5,6-Tetrachloropyridine-2-carboxylic acid serves as a non-interchangeable, process-optimized intermediate.

Optimized Precursor for High-Yield Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)

This compound is the direct precursor for the industrial preparation of the herbicide Picloram. The subsequent high-temperature, high-pressure ammonolysis reaction to substitute the 4-chloro group with an amino group proceeds with a reported yield of approximately 85%. Using a less-defined starting material, such as a mixture of chlorinated pyridine isomers, would introduce competitive side reactions and significantly complicate downstream purification.

Evidence DimensionReaction Yield
Target Compound DataEnables ~85% yield in the subsequent amination step to produce Picloram.
Comparator Or BaselineCrude mixtures or isomeric byproducts which would result in lower yields and complex purification.
Quantified DifferenceProvides a direct, high-yielding pathway compared to undefined starting materials.
ConditionsIndustrial synthesis of 4-amino-3,5,6-trichloropicolinic acid via high-temperature, high-pressure ammonolysis.

For manufacturers of Picloram or its derivatives, procuring this specific, high-purity precursor is critical for maximizing yield and process efficiency.

Process-Validated Intermediate: Recoverable to >95% Purity from Industrial Waste Streams

A patented process demonstrates that 3,4,5,6-Tetrachloropyridine-2-carboxylic acid can be synthesized and recovered from the waste residue of Picloram production. The process, involving diazotization and chlorination, yields the target compound with an effective content higher than 95%. This validates the compound's stability and isolability under industrial conditions, making it a reliable and well-characterized feedstock.

Evidence DimensionAchievable Purity from Industrial Feedstock
Target Compound Data>95% effective content
Comparator Or BaselineUnprocessed industrial waste residue from Picloram production.
Quantified DifferenceTransforms a complex waste material into a high-purity, single-component raw material.
ConditionsRecovery and purification via diazotization and chlorination from Picloram production waste.

This established purity standard ensures batch-to-batch consistency and predictable reactivity, justifying its procurement over cheaper, unrefined, or mixed-isomer alternatives.

High Thermal Stability for Demanding Process Conditions

The compound exhibits a high melting point of 210-214 °C, indicating significant thermal stability. This contrasts with other functionalized organic acids used in synthesis and formulation, such as malonic acid, which can show thermal decomposition well below 150 °C. The high stability of the tetrachlorinated pyridine core allows for its use in reactions requiring elevated temperatures without significant degradation, ensuring process integrity and final product purity.

Evidence DimensionMelting Point (Indicator of Thermal Stability)
Target Compound Data210-214 °C
Comparator Or BaselineOther organic acids like malonic acid (decomposition onset reported between 113-128 °C in some studies).
Quantified DifferenceOffers a significantly higher temperature tolerance, expanding the viable process window.
ConditionsStandard thermal analysis.

Buyers requiring a robust intermediate for high-temperature synthesis or melt processing can rely on this compound's stability to prevent yield loss and the formation of thermal decomposition byproducts.

Defined Organic-Phase Solubility for Selective Processing and Purification

The compound is documented as being soluble in organic solvents like methanol and DMSO but insoluble in water. This solubility profile is a direct consequence of its highly chlorinated, lipophilic structure. This contrasts with less chlorinated or unsubstituted picolinic acids, which exhibit greater aqueous solubility. This property allows for straightforward, non-chromatographic purification methods, such as precipitation or anti-solvent crystallization by adding water to an organic solution, which is highly desirable for industrial scale-up.

Evidence DimensionSolvent Selectivity
Target Compound DataSoluble in DMSO, Methanol; Insoluble in water.
Comparator Or BaselineLess chlorinated pyridine carboxylic acids, which typically have higher water solubility.
Quantified DifferenceOffers a distinct phase-separation behavior ideal for simplified, large-scale purification.
ConditionsStandard laboratory and industrial solvent systems.

This clear solubility differential simplifies process design, enabling cost-effective purification strategies and efficient separation from water-soluble reagents or byproducts.

Feedstock for High-Purity Agrochemical Production

This compound is the right choice for the industrial synthesis of Picloram and related pyridine-based herbicides where final product purity and high-yield conversion are paramount. Its validated use as a >95% pure precursor ensures a reliable and efficient manufacturing process.

Core Building Block for Derivatized Polychlorinated Pyridines

Ideal for multi-step syntheses where the carboxylic acid group acts as a handle for further modification (e.g., esterification, amidation) and the fully chlorinated ring provides a stable scaffold. Its defined structure prevents side-reactions that would occur with mixed-isomer feedstocks.

Development of Materials and Formulations Requiring High Thermal Stability

Suitable for incorporation into polymers, resins, or formulations that undergo high-temperature processing or are intended for high-temperature applications. The compound's intrinsic thermal stability (M.P. 210-214 °C) helps maintain chemical integrity under thermal stress.

Synthesis in Non-Aqueous Systems

The compound's insolubility in water and good solubility in select organic solvents make it a preferred reagent for syntheses where the exclusion of water is critical. This allows for clean reactions and simplifies workup procedures, such as precipitating the product by adding water.

XLogP3

3.6

UNII

7E9ZN8AB09

GHS Hazard Statements

Aggregated GHS information provided by 215 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312 (71.63%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;
acute toxicity, dermal];
H302 (71.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (71.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (71.63%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (28.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10469-09-7

Wikipedia

3,4,5,6-tetrachloropyridine-2-carboxylic acid

General Manufacturing Information

2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-: ACTIVE

Dates

Last modified: 08-15-2023

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